1-Butanol, antimony(3+) salt

描述

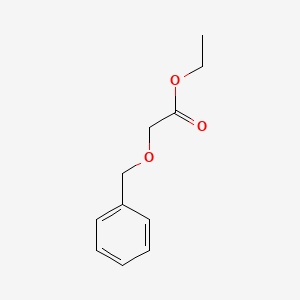

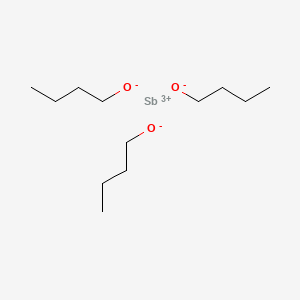

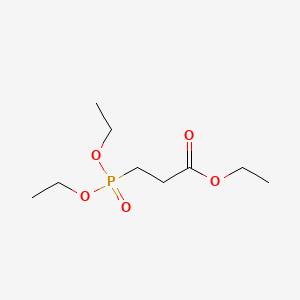

“1-Butanol, antimony(3+) salt” is a chemical compound with the formula C12H27O3Sb . It is also known as Antimony tributanolate . The molecular weight of this compound is 341.105 and its monoisotopic mass is 340.09983 .

Molecular Structure Analysis

The molecular structure of “1-Butanol, antimony(3+) salt” consists of three 1-butanol molecules attached to an antimony(3+) ion . The chemical structure can be represented by the SMILES string: [Sb+3].CCCC[O-].CCCC[O-].CCCC[O-] .

Chemical Reactions Analysis

Antimony compounds, including “1-Butanol, antimony(3+) salt”, can undergo a variety of reactions. For example, antimony(III) ions react with aqueous ammonia to precipitate white Sb(OH)3 . They also react with hydrogen sulfide under moderately acidic conditions to precipitate red Sb2S3 .

科学研究应用

1. Solubility and Aggregation Study

- Application Summary: This study investigates the solubility and aggregation of 1-butanol in water affected by typical salting-out (SO42−), neutral (Cl−), and salting-in (ClO4−) ions in the Hofmeister anion series .

- Methods & Procedures: The study employs molecular dynamics simulations and C K-edge X-ray absorption spectroscopy . The distance dependence of the salt effect on solubility and aggregation was calculated based on the Kirkwood-Buff theory .

- Results & Outcomes: The addition of any of the three salts enhances the aggregation of 1-butanol, compared to pure water, manifesting a salting-out effect . All hydration shells up to a distance of 1.2 nm have a crucial role in determining solubility and the degree of aggregation .

2. Liquid-Liquid Equilibrium Study

- Application Summary: This research investigates the liquid-liquid equilibria (LLE) and tie-line data of systems containing 1-butanol, water, and various inorganic salts .

- Methods & Procedures: The study was conducted at 303.15, 313.15, and 323.15 K and atmospheric pressure . Experimental data were correlated using a modified extended UNIQUAC model .

- Results & Outcomes: The salt decreases mutual solubilities of these two solvents leading to a higher degree of phase separation at equilibrium . The effect is more pronounced at high salt concentration .

3. Cyanobacterial Biobutanol Production

- Application Summary: This research focuses on the production of biobutanol from cyanobacteria. Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production .

- Methods & Procedures: The study involves the use of photosynthetic microorganisms for the direct conversion of CO2 into butanol . It reviews the recent and classical cyanobacterial genetic modification approaches and the advances in synthetic biology toolboxes of cyanobacteria .

- Results & Outcomes: The review highlights the crucial aspects of photosynthetic biobutanol synthesis and explores the recent advances in biobutanol production from cyanobacteria .

4. Industrial Production and Use

- Application Summary: 1-Butanol is used in various industrial applications. It helps regulate viscosity and improves flow properties of varnishes, and reduces streaking in spirit-soluble gum/resin paints and lacquers .

- Methods & Procedures: 1-Butanol is used as a mixture of up to 20% to dilute common solvents (mainly saturated carboxylic acid esters, particularly acetates) for polystyrene and chlorinated rubber .

- Results & Outcomes: Apart from its use as a fuel additive or gasoline substitute, butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc., and even as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones .

5. Nanopore Detection

- Application Summary: This study demonstrates the use of 1-butanol to reliably detect the open-pore current of pyramidal solid-state nanopores produced in silicon wafers .

- Methods & Procedures: The nanopores were produced through controlled pore formation by neutralizing an etchant (KOH) with a strong acid (HCl) .

- Results & Outcomes: The study shows that 1-butanol can be used to reliably detect the open-pore current of these nanopores .

6. Safety and Handling

- Application Summary: 1-Butanol, antimony(3+) salt is used in various industrial applications and its safety and handling procedures are crucial .

- Methods & Procedures: Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

- Results & Outcomes: These safety measures help in ensuring the safe handling and use of 1-Butanol, antimony(3+) salt in various industrial applications .

安全和危害

属性

IUPAC Name |

antimony(3+);butan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBFTDQFAKDXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062214 | |

| Record name | 1-Butanol, antimony(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanol, antimony(3+) salt | |

CAS RN |

2155-74-0 | |

| Record name | 1-Butanol, antimony(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, antimony(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, antimony(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony tributanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)